5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
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Overview
Description
5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with a molecular formula of C8H4ClNOS and a molecular weight of 197.64 g/mol . This compound is characterized by a thieno[3,2-b]pyridine core structure substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiourea to form the thieno[3,2-b]pyridine core, followed by chlorination and formylation to introduce the chlorine and aldehyde groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid.
Reduction: 5-Chlorothieno[3,2-b]pyridine-2-methanol.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothieno[2,3-b]pyridine-2-carbaldehyde: Similar structure but with a different positioning of the thieno ring.
5-Chloropyridine-2-carbaldehyde: Lacks the thieno ring, making it less complex.
5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde: Contains a furan ring instead of a thieno ring.
Uniqueness
5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both chlorine and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYROGKTGLPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909312-98-6 |
Source
|
Record name | 5-chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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